Methyl (Z)-icos-10-enoate Methyl (Z)-icos-10-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17962920
InChI: InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11-
SMILES:
Molecular Formula: C21H40O2
Molecular Weight: 324.5 g/mol

Methyl (Z)-icos-10-enoate

CAS No.:

Cat. No.: VC17962920

Molecular Formula: C21H40O2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl (Z)-icos-10-enoate -

Specification

Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
IUPAC Name methyl (Z)-icos-10-enoate
Standard InChI InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11-
Standard InChI Key MMYSVRJTHDSODN-QXMHVHEDSA-N
Isomeric SMILES CCCCCCCCC/C=C\CCCCCCCCC(=O)OC
Canonical SMILES CCCCCCCCCC=CCCCCCCCCC(=O)OC

Introduction

Nomenclature and Structural Characteristics

Methyl (Z)-icos-10-enoate follows IUPAC nomenclature rules, where "icos" denotes a 20-carbon chain, "10-enoate" specifies the double bond position between carbons 10 and 11, and "(Z)" indicates cis stereochemistry. Its systematic name is methyl (Z)-icos-10-enoate, with the molecular formula C₂₁H₄₀O₂ and a molecular weight of 324.50 g/mol . The compound’s structure is defined by:

  • A methyl ester group (-COOCH₃) at the carboxyl terminus.

  • A cis-configured double bond at the Δ10 position, introducing a 30° bend in the hydrocarbon chain .

  • High hydrophobicity, as evidenced by its XLogP value of 8.70 and AlogP of 6.98, typical of long-chain fatty acid esters .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₂₁H₄₀O₂
Molecular Weight324.50 g/mol
XLogP8.70
Topological Polar Surface Area26.30 Ų
Rotatable Bonds17

Physicochemical Properties

Solubility and Lipophilicity

Methyl (Z)-icos-10-enoate’s long alkyl chain and ester group confer extreme hydrophobicity, with predicted water solubility <0.1 mg/L at 25°C . Its lipophilicity facilitates integration into lipid bilayers and nonpolar solvents, as supported by:

  • Blood-Brain Barrier Permeability: High probability (95%) of passive diffusion .

  • Subcellular Localization: Predominantly in plasma membranes (67.88% probability) .

Thermal Behavior

Though thermal data for methyl (Z)-icos-10-enoate is unavailable, methyl cis-11-eicosenoate (a structural analog) has a melting point below room temperature, typical of cis-unsaturated FAMEs . The double bond disrupts crystal packing, reducing phase transition temperatures compared to saturated analogs.

Pharmacokinetic and Toxicological Profiles

ADMET predictions for methyl (Z)-icos-10-enoate (extrapolated from methyl cis-11-eicosenoate) highlight key metabolic and safety considerations:

Table 2: ADMET Predictions

ParameterPredictionProbabilitySource
Human Intestinal AbsorptionHigh99.60%
Oral BioavailabilityLow55.71%
CYP2C9 SubstrateYes100.00%
Hepatotoxicity (BSEP Inhibition)Moderate Risk71.79%

Key findings:

  • Metabolism: Likely oxidized by CYP2C9, a major hepatic enzyme .

  • Drug Interactions: Potential inhibition of OATP1B1/1B3 transporters (81–86% probability), impacting statin pharmacokinetics .

  • Toxicity: Moderate risk of bile salt export pump (BSEP) inhibition, suggesting cholestatic potential .

Applications and Industrial Relevance

Biotechnology

  • Biofuel Production: As a FAME, methyl (Z)-icos-10-enoate could serve as a biodiesel component, though its cold-flow properties (improved by cis unsaturation) require validation .

  • Pheromone Synthesis: Insect-derived FAMEs are leveraged in eco-friendly pest control .

Pharmaceuticals

  • Drug Delivery: High lipophilicity enables use in lipid-based nanoformulations for hydrophobic drugs .

  • Membrane Studies: As a plasma membrane probe in biophysical research .

Challenges and Future Directions

  • Synthetic Accessibility: Scalable production methods for positionally specific cis-FAMEs need development.

  • Ecotoxicology: Environmental persistence and bioaccumulation risks must be assessed.

  • Therapeutic Exploration: Structural optimization could mitigate BSEP inhibition while retaining beneficial properties.

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